molecular formula C29H29FN4O4 B11446583 5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B11446583
M. Wt: 516.6 g/mol
InChI Key: QRQXJCFWXIRNSS-UHFFFAOYSA-N
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Description

5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a fluorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 4-fluoroaniline and a suitable acylating agent to introduce the fluorophenyl group and the pentanamide side chain .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-substituted analogs .

Mechanism of Action

The mechanism of action of 5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity and selectivity, while the pentanamide side chain can influence the compound’s pharmacokinetics and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoroacetophenone: This compound shares the fluorophenyl group and can be used as a precursor in the synthesis of more complex molecules.

    4-Fluoroaniline: Another fluorinated aromatic compound, often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is unique due to its combination of a quinazolinone core, a fluorophenyl group, and a pentanamide side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H29FN4O4

Molecular Weight

516.6 g/mol

IUPAC Name

5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C29H29FN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36)

InChI Key

QRQXJCFWXIRNSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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